

K145 stability and storage conditions

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Compound of Interest		
Compound Name:	K145	
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Technical Support Center: K145

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **K145**, a selective inhibitor of Sphingosine Kinase 2 (SphK2).

Frequently Asked Questions (FAQs)

1. What is **K145** and what is its primary mechanism of action?

K145 is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1] Its primary mechanism of action is to block the catalytic activity of SphK2, an enzyme that phosphorylates sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[2] By inhibiting SphK2, **K145** can modulate cellular processes regulated by the SphK2/S1P signaling pathway, such as cell growth, proliferation, and apoptosis.[2][3]

2. What are the recommended storage conditions for **K145**?

Proper storage of **K145** is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.



Form	Storage Temperature	Duration	Special Instructions
Solid (Powder)	4°C	Short-term	Store in a sealed container, away from moisture.
-20°C	Long-term	Store in a sealed container, away from moisture.	
Stock Solution (-80°C)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.
Stock Solution (-20°C)	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.

3. How should I prepare stock solutions of **K145**?

K145 hydrochloride is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in anhydrous DMSO to a desired concentration (e.g., 10 mM). It may be necessary to use sonication to fully dissolve the compound.[1] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

4. Can I expect **K145** to always decrease cellular S1P levels?

While **K145** is an inhibitor of SphK2, some studies have reported unexpected effects on sphingolipid levels. In certain cell lines, treatment with **K145** has been observed to cause a dose-dependent increase in both sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P).[5][6][7][8] This counterintuitive result highlights the complexity of the sphingolipid metabolic network and suggests that the cellular response to SphK2 inhibition can







be context-dependent. Researchers should be aware of this possibility and may need to measure sphingolipid levels to accurately interpret their results.

5. Are there any known off-target effects of K145?

Current literature primarily focuses on the selectivity of **K145** for SphK2 over SphK1.[1] However, as with any small molecule inhibitor, the potential for off-target effects exists. One study indicated that **K145**, along with other SphK inhibitors, can affect dihydroceramide desaturase activity.[5][6][7][8] It is recommended to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. This can include using a structurally unrelated inhibitor with the same target or using genetic approaches (e.g., siRNA) to validate the phenotype.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **K145**.

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)
Compound precipitates out of solution.	- The compound has low aqueous solubility The solvent concentration in the final culture medium is too high.	- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]- When diluting a DMSO stock solution into aqueous media, do so gradually while vortexing to prevent precipitation Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid both precipitation and solvent toxicity.[9]
Inconsistent or no biological effect observed.	- Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experimentIncorrect Concentration: The concentration used may be too low to achieve significant target inhibition Cell Line Specificity: The effect of SphK2 inhibition can be cell-type dependent.	- For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[9]- Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[9]-Confirm the expression and activity of SphK2 in your cell line.
Unexpected or contradictory results (e.g., increased S1P levels).	- Complex Biological Regulation: The sphingolipid pathway is highly regulated with potential compensatory mechanisms Off-target Effects: The observed phenotype may be due to the inhibitor acting on other cellular targets.	- Measure the levels of S1P and related sphingolipids in your experimental system to understand the metabolic impact of K145.[7]- Use multiple methods to assess the downstream effects of SphK2 inhibition (e.g., Western blot for p-ERK/p-Akt, apoptosis assays) Validate key findings



	using a secondary, structurally distinct SphK2 inhibitor or a genetic approach (e.g., SphK2 siRNA).
	- Use the lowest effective concentration of K145 that
er	produces the desired biological
IEI	
	effect Ensure the final
	concentration of the solvent in
İ	the cell culture media is below
	the toxic threshold for your cell
	line (typically <0.5% for

DMSO).[9]

High cellular toxicity at effective concentrations.

- Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.- Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **K145** on cell viability.

- Materials:
 - Cells of interest
 - Complete cell culture medium
 - K145 stock solution (in DMSO)
 - 96-well plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
 - Microplate reader



Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of K145 in complete culture medium from your stock solution.
 Include a vehicle control (medium with the same final concentration of DMSO as the highest K145 concentration).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of K145 or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[10]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.
- 2. Western Blot for Phosphorylated ERK and Akt

This protocol provides a framework for analyzing the effect of **K145** on the phosphorylation status of downstream signaling proteins ERK and Akt.

- Materials:
 - Cells of interest
 - Complete cell culture medium
 - K145 stock solution (in DMSO)
 - 6-well plates or larger culture dishes



- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

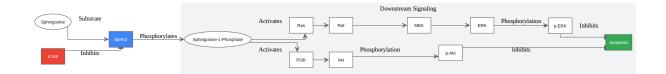
Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of K145 or vehicle control for the specified time (e.g., 3 hours).[1]
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize the data, the membrane can be stripped and re-probed for the total protein and a loading control.

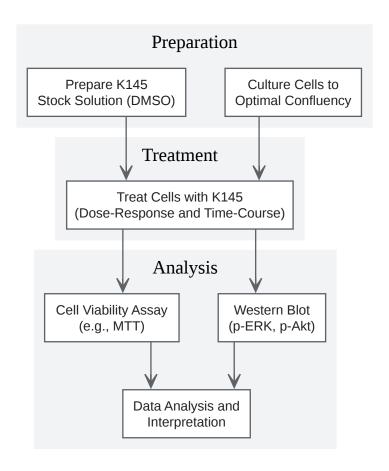
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **K145** inhibits the SphK2-mediated phosphorylation of sphingosine.





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Caption: A logical workflow for studying the effects of **K145** in cell culture.

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